molecular formula C10H12N2O4 B1424392 Methyl 3-nitro-L-phenylalaninate CAS No. 76604-97-2

Methyl 3-nitro-L-phenylalaninate

Cat. No. B1424392
CAS RN: 76604-97-2
M. Wt: 224.21 g/mol
InChI Key: LXNVQGBXSRKLSX-VIFPVBQESA-N
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Description

Methyl 3-nitro-L-phenylalaninate is a chemical compound that has gained significant attention in the field of organic chemistry due to its potential uses in scientific research. This compound is a derivative of phenylalanine, an essential amino acid that is commonly found in many proteins. Methyl 3-nitro-L-phenylalaninate has been synthesized using various methods, and its unique properties make it an ideal candidate for use in biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of Methyl 3-nitro-L-phenylalaninate involves the reduction of the nitro group by nitroreductase to form reactive intermediates. These intermediates can then react with other molecules, leading to the formation of products that can be studied using various analytical techniques.

Biochemical And Physiological Effects

Methyl 3-nitro-L-phenylalaninate has been shown to have various biochemical and physiological effects. It can act as a substrate for nitroreductase, leading to the formation of reactive intermediates that can be used to study various biological processes. The compound can also be used to study the metabolism of phenylalanine and its derivatives in various organisms.

Advantages And Limitations For Lab Experiments

The advantages of using Methyl 3-nitro-L-phenylalaninate in lab experiments include its ability to act as a substrate for nitroreductase, its unique properties, and its potential uses in various scientific studies. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the use of Methyl 3-nitro-L-phenylalaninate in scientific research. These include the development of new methods for synthesizing the compound, the study of its potential uses in drug discovery, and the investigation of its effects on various biological processes. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in the field of organic chemistry.

Scientific Research Applications

Methyl 3-nitro-L-phenylalaninate has been used in various scientific studies due to its ability to act as a substrate for enzymes such as nitroreductase. This enzyme is commonly found in bacteria and can reduce the nitro group present in the compound, leading to the formation of reactive intermediates that can be used to study various biological processes.

properties

IUPAC Name

methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNVQGBXSRKLSX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703726
Record name Methyl 3-nitro-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-nitro-L-phenylalaninate

CAS RN

76604-97-2
Record name Methyl 3-nitro-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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